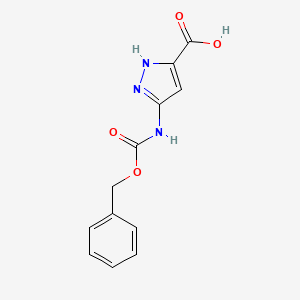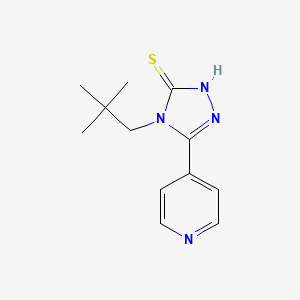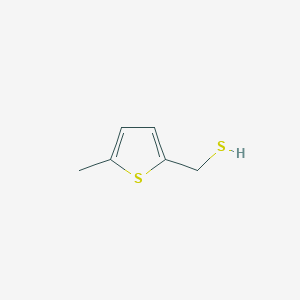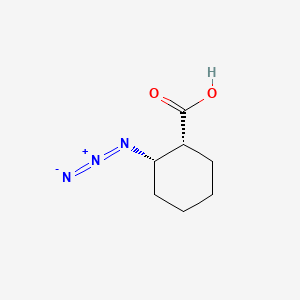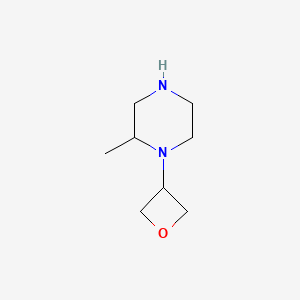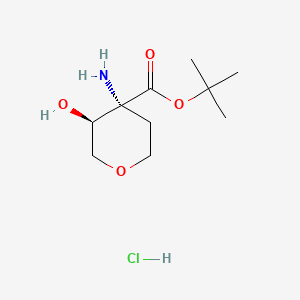
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxane ring substituted with amino and hydroxy groups, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, formation of the oxane ring, and subsequent introduction of the amino and hydroxy groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
Uniqueness
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for targeted research and applications.
Properties
Molecular Formula |
C10H20ClNO4 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-hydroxyoxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-9(2,3)15-8(13)10(11)4-5-14-6-7(10)12;/h7,12H,4-6,11H2,1-3H3;1H/t7-,10-;/m1./s1 |
InChI Key |
KMBJFMXKRLASSJ-YZUKSGEXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]1(CCOC[C@H]1O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


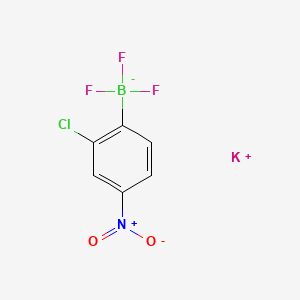
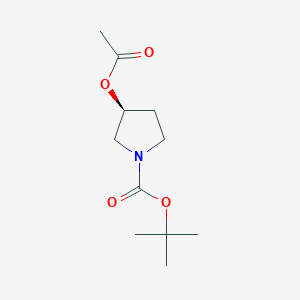
![1-[5-Bromo-2-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13481487.png)
![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
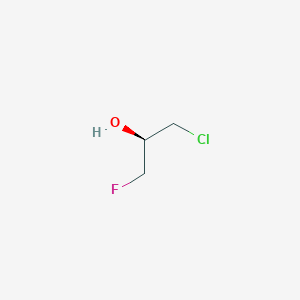
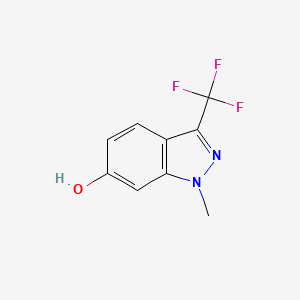
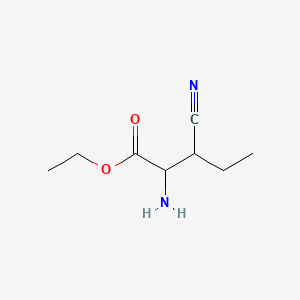
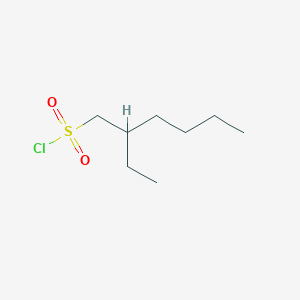
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
